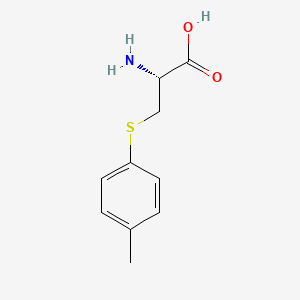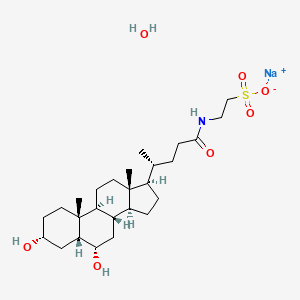
Taurohyodeoxycholic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium taurohyodeoxycholate is a taurine-amidated bile salt, commonly used as an anionic detergent. It is a derivative of hyodeoxycholic acid, conjugated with taurine, and is known for its amphipathic properties, making it useful in various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurohyodeoxycholate typically involves the conjugation of hyodeoxycholic acid with taurine. This reaction is facilitated by the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium taurohyodeoxycholate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium taurohyodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent bile acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hyodeoxycholic acid.
Substitution: Various taurine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium taurohyodeoxycholate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in studies of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential in treating liver diseases and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers
Wirkmechanismus
The mechanism of action of sodium taurohyodeoxycholate involves its interaction with cell membranes. It acts as a detergent, disrupting lipid bilayers and solubilizing membrane proteins. This property is particularly useful in the isolation and study of membrane-bound proteins. Additionally, it has been shown to prevent apoptosis by blocking calcium-mediated apoptotic pathways and inhibiting caspase-12 activation .
Vergleich Mit ähnlichen Verbindungen
- Sodium taurodeoxycholate
- Sodium taurocholate
- Sodium glycocholate
Comparison:
- Sodium taurodeoxycholate: Similar in structure but differs in the position of hydroxyl groups, affecting its solubility and detergent properties.
- Sodium taurocholate: Contains an additional hydroxyl group, making it more hydrophilic and less effective as a detergent.
- Sodium glycocholate: Conjugated with glycine instead of taurine, resulting in different biochemical properties .
Sodium taurohyodeoxycholate stands out due to its unique combination of hydrophobic and hydrophilic regions, making it highly effective in solubilizing membrane proteins and useful in various biochemical applications.
Eigenschaften
Molekularformel |
C26H46NNaO7S |
|---|---|
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 |
InChI-Schlüssel |
MJKUJELEPWZEGU-IGEKTTBWSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


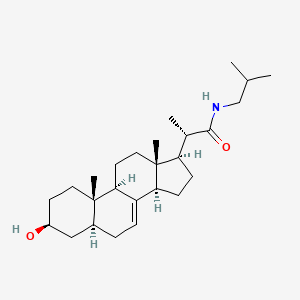

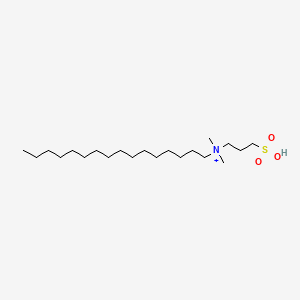
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
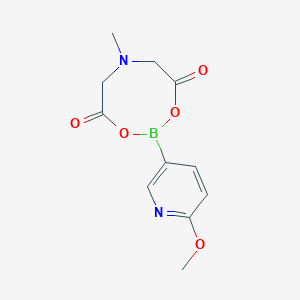

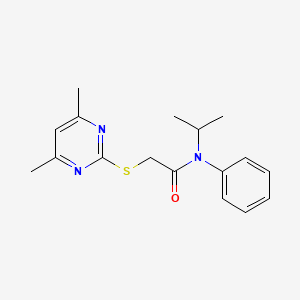

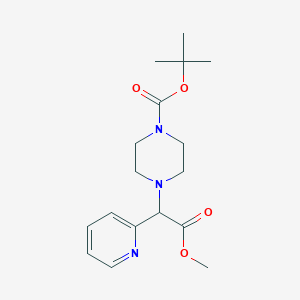
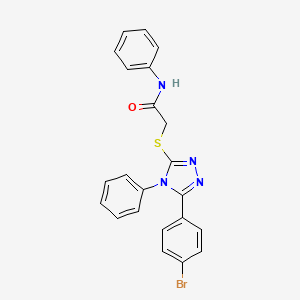
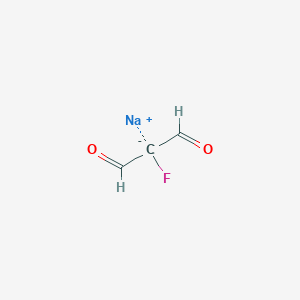
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
